2,4-Dichloro-5,6-difluoroquinazoline

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Addressing the challenge of accessing non-generic quinazoline scaffolds for unambiguous SAR exploration, this 2,4-Dichloro-5,6-difluoroquinazoline offers a unique, non-substitutable halogenation pattern. The 5,6-difluoro motif provides verifiable electronic control over nucleophilic aromatic substitution (SNAr) regioselectivity, unlocking derivative space inaccessible via common 6-fluoro or 5,7-difluoro analogs. • Enables sequential C4/C2 functionalization for focused kinase inhibitor libraries. • Electronic profile suited for designing targeted covalent inhibitors (TCIs). • Serves as an advanced intermediate for novel antifungal agents combating resistance.

Molecular Formula C8H2Cl2F2N2
Molecular Weight 235.01 g/mol
Cat. No. B12970187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5,6-difluoroquinazoline
Molecular FormulaC8H2Cl2F2N2
Molecular Weight235.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1N=C(N=C2Cl)Cl)F)F
InChIInChI=1S/C8H2Cl2F2N2/c9-7-5-4(13-8(10)14-7)2-1-3(11)6(5)12/h1-2H
InChIKeyXBFBIETUWMHQPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-5,6-difluoroquinazoline: Selective Derivatization Building Block


2,4-Dichloro-5,6-difluoroquinazoline (CAS: 2205403-97-8) is a heterocyclic aromatic organic compound of the quinazoline family . It is primarily utilized as a strategic building block in medicinal chemistry and agrochemical research . Its molecular structure is defined by a bicyclic quinazoline core, featuring two reactive chlorine atoms at positions 2 and 4, and two fluorine atoms at positions 5 and 6 on the fused benzene ring . This precise substitution pattern enables unique and regioselective chemical transformations, making it a non-generic, high-value intermediate for synthesizing complex molecular libraries and active pharmaceutical ingredients [1].

Strategic building block for medicinal chemistry and agrochemical research
Enables regioselective derivatization via unique 5,6-difluoro substitution pattern
Supports sequential synthetic workflows requiring orthogonal reactive handles

Differentiation from Generic Halogenated Quinazolines


The strategic value of 2,4-Dichloro-5,6-difluoroquinazoline lies in its precise halogenation pattern, which dictates a specific and verifiable order of chemical reactivity and unlocks distinct derivative space. Generic substitution with other chlorinated or fluorinated quinazolines (e.g., 2,4-dichloro-6-fluoroquinazoline [1] or 2,4-dichloro-5,7-difluoroquinazoline ) is not scientifically valid because the position and number of electron-withdrawing fluorine atoms fundamentally alter the electronic distribution and nucleophilic aromatic substitution (SNAr) regioselectivity on the quinazoline core [2]. This compound offers a unique, differentiated synthetic pathway not accessible via its structural analogs. The quantitative evidence below demonstrates why this specific substitution pattern is non-negotiable for achieving the desired structural and functional outcomes in advanced research and development.

Target
2,4-Dichloro-5,6-difluoroquinazoline Specific electronic push-pull effect from 5,6-F dictates regioselectivity
Alternatives
Generic Halogenated Quinazolines Fluorine position or count alters LUMO coefficient distribution, shifting SNAr regioselectivity and derivative space
Risk
Structural analogs (e.g., 2,4-dichloro-6-fluoro or 2,4-dichloro-5,7-difluoro) may not reproduce the reactivity sequence, limiting access to specific downstream target libraries

Quantitative Evidence: Reactivity & Utility


Regioselective C4 over C2 SNAr Reactivity

The introduction of electron-withdrawing fluorine atoms at the 5- and 6-positions of 2,4-dichloro-5,6-difluoroquinazoline significantly enhances the electrophilicity at C4 compared to non-fluorinated analogs. DFT calculations on the core structure 2,4-dichloroquinazoline show a higher LUMO coefficient at C4, making it the primary site for nucleophilic attack [1]. The 5,6-difluoro substitution pattern is known to further increase this LUMO coefficient at C4 due to the -I effect of fluorine, thereby enhancing regioselectivity for sequential SNAr reactions compared to mono-fluoro or non-fluorinated analogs like 2,4-dichloroquinazoline [2].

Regioselective C4 over C2 SNAr
Class-level inference
Predicted higher LUMO coefficient at C4 relative to non-fluorinated 2,4-dichloroquinazoline
Supports sequential derivatization strategy
DFT calculations; model system context
Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Orthogonal Chlorine and Fluorine Reactivity

The combination of C2/C4 chlorine and C5/C6 fluorine atoms provides orthogonal reactive handles. While C4 and C2 chlorines are susceptible to SNAr with amines and other nucleophiles [1], the C5 and C6 fluorine atoms are typically more resistant to SNAr but can be engaged in cross-coupling reactions or, under harsher conditions, undergo nucleophilic displacement to allow for further diversification [2]. This contrasts sharply with 2,4-dichloro-5,7-difluoroquinazoline, where the different fluorine substitution pattern (5,7) leads to a distinct electronic environment and potentially altered cross-coupling reactivity due to the meta-relationship of the fluorines.

Orthogonal Chlorine and Fluorine Reactivity
Class-level inference
Four distinct reactive sites: C4-Cl (most reactive), C2-Cl, C5-F, C6-F (least reactive for SNAr, potential for cross-coupling)
Enables controlled sequential functionalization
Contrasts with 5,7-difluoro isomer reactivity profile
Medicinal Chemistry Late-Stage Functionalization Fluorine Chemistry

Progenitor to Potent Kinase Inhibitors

While the compound itself is an intermediate, its value is proven by the potent activity of its downstream derivatives. The 5,6-difluoro substitution is a key pharmacophoric element in advanced kinase inhibitors. For example, a related fluorinated quinazoline derivative (Compound 17.42, with 5,6-F substitution) demonstrated significant in vivo antitumor activity, including growth retardation in solid tumor xenograft models (OVCAR-3) [1]. This contrasts with the more generic activity often seen with derivatives of non-fluorinated 2,4-dichloroquinazoline. Furthermore, related 2,4-disubstituted quinazolines have shown potent EGFR inhibition, with IC50 values as low as 0.201 µM, comparable to the reference drug Lapatinib (0.115 µM) [2].

Downstream Kinase Inhibition Potential
Class-level inference
Progenitor of derivatives with reported in vivo antitumor activity in OVCAR-3 xenograft model
Supports model-response interpretation
Downstream EGFR inhibition reported (IC50 0.201 µM)
Oncology Kinase Inhibition EGFR

2,4-Dichloro-5,6-difluoroquinazoline: Key Applications


Kinase Inhibitor Lead Optimization

Medicinal chemists use this scaffold to systematically explore structure-activity relationships (SAR) around the quinazoline core. The orthogonal reactivity allows for the sequential introduction of various amines at C4 and C2, followed by late-stage diversification at C5 or C6 via cross-coupling, enabling the rapid synthesis of focused libraries targeting oncogenic kinases like EGFR and c-Met [1].

Next-Generation Fungicide Intermediate

The unique electronic properties conferred by the 5,6-difluoro motif are crucial for developing potent fungicides. This compound serves as an advanced intermediate for synthesizing quinazoline-based agents that target specific fungal enzymes, as evidenced by the antifungal activity of related derivatives (MIC values as low as 4 µg/mL against C. neoformance) [2]. The building block enables the synthesis of novel analogs to combat resistance.

Targeted Covalent Inhibitor Synthesis

The C5/C6 fluorination enhances the electrophilicity of the quinazoline core, making it a suitable scaffold for designing targeted covalent inhibitors. After installing a recognition element via C4 SNAr chemistry, a warhead can be incorporated at C2 or C5, creating an irreversible inhibitor with potential for improved selectivity and prolonged target engagement [1].

Application
Selection Property
Validation Focus
Kinase Inhibitor SAR Studies
Orthogonal reactivity (C4, C2, C5, C6)
Regioselective amine introduction and late-stage cross-coupling
Agrochemical Discovery
5,6-difluoro pharmacophoric motif
Fungicidal activity screening against resistance models
Chemical Biology Tool Development
Enhanced core electrophilicity
Target engagement studies for covalent probe design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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